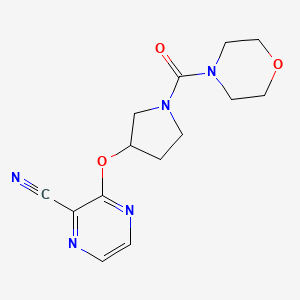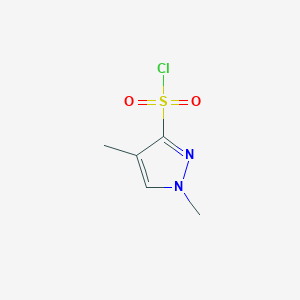
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-(Morpholine-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained significant attention from researchers due to its potential use in scientific research. This compound is commonly referred to as MPP and has been found to have several applications in the field of biochemistry and physiology. In
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Research has demonstrated the versatility of pyrazine-2-carbonitrile derivatives in synthesizing a wide range of heterocyclic compounds. For example, Al-Issa (2012) explored the synthesis of a new series of pyridine and fused pyridine derivatives, showcasing the reactivity of pyridine carbonitriles towards various nucleophiles to yield isoquinoline, pyrido[2,3-d]pyrimidine, and pyrazolo-[3,4-b]-pyridine derivatives among others (Al-Issa, 2012).
Novel Synthetic Pathways
Shablykin et al. (2008) reported on the diverse reactions of 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases, leading to the formation of new pyrazole derivatives through nucleophilic substitution and ring cleavage reactions. This study highlights the potential of pyrazine-2-carbonitrile derivatives in developing new synthetic pathways for the creation of compounds with potential applications in pharmaceuticals and materials science (Shablykin et al., 2008).
Exploring Chemical Reactivity
The work by Chumachenko et al. (2014) focuses on the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, illustrating the formation of novel compounds through recyclization processes. Such studies are fundamental in understanding the reactivity of complex organic molecules, which can be pivotal in designing new drugs or materials (Chumachenko et al., 2014).
Antimicrobial and Anticancer Studies
Research into the biological activities of pyridine-3-carbonitrile derivatives, as conducted by Elewa et al. (2021), involves the synthesis and evaluation of these compounds for their antimicrobial and anticancer properties. Such studies indicate the potential therapeutic applications of these compounds, albeit outside the explicit exclusion criteria regarding drug use and dosage (Elewa et al., 2021).
Optical and Material Science Applications
Deepa et al. (2013) investigated the solvatochromic shift studies in LD-425 and LD-423, which are related to pyridinone derivatives, to estimate ground and excited state dipole moments. This research is indicative of the applications of such compounds in developing optical materials and understanding their interaction with light (Deepa et al., 2013).
Propriétés
IUPAC Name |
3-[1-(morpholine-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c15-9-12-13(17-3-2-16-12)22-11-1-4-19(10-11)14(20)18-5-7-21-8-6-18/h2-3,11H,1,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICSUNSKTCQATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2930223.png)





![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2930235.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(6-chloro-2-pyridinyl)piperazine](/img/structure/B2930237.png)
![6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2930239.png)

![2-(methylsulfanyl)-N-[1-(naphthalen-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2930242.png)
![1',2'-Dihydrospiro[cyclopropane-1,3'-indole]-5'-carbonitrile](/img/structure/B2930243.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2930245.png)